molecular formula C18H28N4O2 B6985960 N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]-6-azaspiro[2.5]octane-2-carboxamide

N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]-6-azaspiro[2.5]octane-2-carboxamide

Cat. No.: B6985960
M. Wt: 332.4 g/mol
InChI Key: NBPJUZOFFMNJBK-UHFFFAOYSA-N
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Description

N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]-6-azaspiro[25]octane-2-carboxamide is a complex organic compound that features a unique spirocyclic structure

Properties

IUPAC Name

N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]-6-azaspiro[2.5]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-12(2)15-20-16(22-24-15)18(5-3-4-6-18)21-14(23)13-11-17(13)7-9-19-10-8-17/h12-13,19H,3-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPJUZOFFMNJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2(CCCC2)NC(=O)C3CC34CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]-6-azaspiro[2.5]octane-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the cyclopentyl moiety, and the spirocyclic structure. Common reagents used in these steps include cyclopentanone, isopropylamine, and various coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]-6-azaspiro[2.5]octane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]-6-azaspiro[2.5]octane-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]-6-azaspiro[2.5]octane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and oxadiazole derivatives. Examples include:

  • Spiro[cyclopentane-1,2’-oxazole]
  • 1,2,4-Oxadiazole derivatives with various substituents

Uniqueness

N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]-6-azaspiro[2.5]octane-2-carboxamide is unique due to its specific combination of a spirocyclic structure and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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